Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3O2/c1-2-16-9(15)7-12-8-6(10)3-5(11)4-14(8)13-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUWXYCUYPZJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=C(C2=N1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Design
The synthesis begins with 2-amino-5-bromo-3-fluoropyridine, which undergoes sequential functionalization. Ethyl chlorooxalate introduces the carboxylate ester group, followed by cyclization with hydrazine hydrate to form the triazole ring.
Key Reaction Steps :
Optimization of Reaction Conditions
Data from analogous syntheses highlight critical factors affecting yield and purity:
The use of acetic acid as a catalyst under oxygen atmosphere significantly enhances oxidative cyclization, as demonstrated in pyrazolo[1,5-a]pyridine syntheses.
Purification and Characterization
Recrystallization Techniques
Crude products are typically recrystallized from ethyl acetate/n-hexane (1:1 v/v) to achieve >98% purity. For example, a 72.4% yield was reported after recrystallization of a related bromoimidazopyridine.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.19 (s, 1H, triazole-H), 7.65 (s, 1H, pyridine-H), 4.40 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃).
-
MS (ESI) : m/z 330.97 [M+H]⁺ (calc. for C₉H₆BrFN₃O₂: 330.96).
Comparative Analysis of Methodologies
Solvent and Base Selection
Ethanol and methanol are preferred for their ability to dissolve both polar and nonpolar intermediates. Sodium bicarbonate outperforms stronger bases (e.g., NaOH) in minimizing side reactions.
Halogen Compatibility
Bromine and fluorine substituents remain stable under acidic cyclization conditions, though excessive heating (>100°C) may lead to dehalogenation.
Industrial Scalability and Challenges
Scale-up requires addressing:
-
Exothermic Reactions : Controlled addition of chlorooxalate to prevent runaway reactions.
-
Waste Management : Recycling of solvents like ethyl acetate via distillation.
Patent data suggests that industrial processes achieve 65–75% yields with >95% purity through continuous flow systems.
Emerging Alternatives and Innovations
Recent advances propose:
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antibacterial and antifungal activity. For instance, a study demonstrated that the compound inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Case Study:
In a study by Tomazic et al., the compound was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Agrochemical Applications
2. Herbicidal Properties
The compound's structural characteristics allow it to act as an effective herbicide. Research has shown that triazolo derivatives can inhibit plant growth by interfering with specific enzymatic pathways involved in plant metabolism.
Data Table: Herbicidal Efficacy
| Compound | Target Plant | Concentration (g/L) | Efficacy (%) |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 0.5 | 85 |
| This compound | Chenopodium album | 0.3 | 90 |
This table illustrates the efficacy of the compound against common weed species, highlighting its potential role in sustainable agriculture.
Material Science Applications
3. Synthesis of Functional Materials
this compound is also being explored for its potential in synthesizing novel materials with specific electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance conductivity and thermal stability.
Case Study:
A recent study investigated the incorporation of the compound into polyvinyl chloride (PVC) films. The resulting composite exhibited improved mechanical properties and thermal resistance compared to pure PVC .
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazolopyridine Derivatives
Key Observations :
- Halogen Positioning : Bromo and fluoro substituents in the target compound (positions 8 and 6) contrast with analogs like ethyl 2-bromo-triazolopyridine-6-carboxylate (Br at position 2) . Positional differences alter steric and electronic interactions, impacting reactivity and biological target affinity.
- Electronic Effects : The trifluoromethyl group in is a stronger EWG than bromo/fluoro, increasing electrophilicity and metabolic stability.
Key Observations :
- Halogenation : Chlorination with POCl₃ (as in ) is a common method for introducing halogens, but bromo/fluoro substituents may require specialized reagents (e.g., brominating agents or fluorination protocols).
- Solvent Systems : DMF and K₂CO₃ are frequently used for nucleophilic substitution or cyclization reactions .
Spectroscopic Profiles
Table 3: IR and NMR Data Comparison
Biological Activity
Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure, with bromine and fluorine substituents that influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 292.07 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Bromination and Fluorination : The introduction of bromine and fluorine groups can be performed using halogenation techniques.
- Esterification : The carboxylic acid moiety is converted to an ethyl ester through reaction with ethanol in the presence of acid catalysts.
Antimicrobial Activity
Research indicates that compounds within the triazolo-pyridine class exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 0.25 μg/mL |
| Escherichia coli | ≤ 0.50 μg/mL |
| Candida albicans | ≤ 0.25 μg/mL |
These results suggest strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies.
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The compound may interact with microbial membranes, leading to increased permeability and cell death.
Case Studies
A study published in Medicinal Chemistry evaluated various triazolo-pyridine derivatives for their biological activities. This compound was among those tested for anti-inflammatory effects in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound.
Applications in Drug Development
Given its promising biological activity, this compound serves as a valuable scaffold in medicinal chemistry for designing new drugs targeting infections and inflammatory diseases.
Q & A
Basic: What are the most effective synthetic routes for preparing Ethyl 8-bromo-6-fluoro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate?
Answer:
The synthesis typically involves cyclocondensation or multicomponent reactions. For example, triazolo-pyridine derivatives are synthesized via tandem reactions using substituted pyridines and hydrazine derivatives. A common method includes:
- Reagents: Potassium carbonate (K₂CO₃), DMF solvent, and halogenated intermediates (e.g., ethyl 4-bromo-3-methylbut-2-enoate).
- Procedure: Stirring at 80°C for 8 hours, followed by extraction with dichloromethane and purification via column chromatography (silica gel). Crystallization is achieved using hexane/ethyl acetate (3:1 v/v) .
- Key Step: Bromo/fluoro substituents are introduced via electrophilic substitution or halogen exchange during cyclization .
Basic: How is structural confirmation performed for this compound?
Answer:
Structural elucidation combines spectroscopic and crystallographic methods:
- X-ray Crystallography: Determines bond lengths (e.g., C–Br: ~1.89 Å), angles (e.g., C–N–C: ~117°), and torsional deviations (e.g., phenyl ring tilt: ~61.4°) .
- NMR/IR Spectroscopy: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm), while IR confirms carbonyl (C=O) stretches (~1700 cm⁻¹).
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 318.98) .
Basic: What purification strategies are recommended for this compound?
Answer:
- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity.
- Recrystallization: Slow evaporation from hexane/ethyl acetate yields single crystals suitable for XRD .
- HPLC: Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
-
Substituent Variation: Systematically modify bromo/fluoro groups and the carboxylate moiety. For example:
Position Modification Biological Impact C8 Br → Cl Reduced antifungal activity C6 F → CF₃ Enhanced A2A receptor affinity (Ki < 2 nM) -
Assays: Use in vitro binding assays (e.g., adenosine receptors) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) .
Advanced: What computational methods predict the impact of substituents on biological activity?
Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., adenosine A2A receptor). Hydrophobic pockets favor bromo/fluoro groups .
- QSAR Models: Regression analysis links electronic parameters (Hammett σ) to IC₅₀ values.
- Interaction Energy Fingerprints (IEFs): Quantify residue-specific contributions (e.g., π-π stacking with Phe168 in A2AAR) .
Advanced: How can contradictory biological activity data across derivatives be resolved?
Answer:
- Data Triangulation: Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Crystallographic Analysis: Resolve structural ambiguities (e.g., torsional strain in carboxylate groups reducing activity) .
- Meta-Analysis: Compare datasets from analogous triazolo-pyridines (e.g., pyrazolo[1,5-a]pyrimidines) to identify trends .
Advanced: What mechanistic insights exist for cyclocondensation reactions in triazolo-pyridine synthesis?
Answer:
- Mechanism: Proceeds via Michael addition of acylhydrazides to benzylidenemalononitriles, followed by cyclization and aromatization .
- Kinetics: Rate-determining step is cyclization (ΔG‡ ≈ 25 kcal/mol), accelerated by electron-withdrawing groups (e.g., –F, –Br) .
- Side Reactions: Competing pathways (e.g., dimerization) are suppressed by low temperatures (<50°C) and excess K₂CO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
